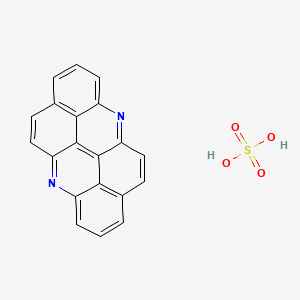

Acridino(2,1,9,8-klmna)acridine sulfate

Beschreibung

Historical Context and Structural Evolution of the Acridino[2,1,9,8-klmna]acridine Scaffold

While the specific historical discovery of the Acridino[2,1,9,8-klmna]acridine scaffold is not extensively documented in readily available literature, its development can be understood within the broader context of the evolution of nitrogen-containing polycyclic aromatic hydrocarbons (NPAHs). The study of PAHs began with the isolation of compounds like anthracene (B1667546) from coal tar in the 19th century. The subsequent incorporation of nitrogen atoms into these frameworks, creating aza-arenes, was a significant step in fine-tuning their chemical and physical properties.

The synthesis of complex NPAHs like Acridino[2,1,9,8-klmna]acridine represents a sophisticated progression in organic synthesis, aiming to create large, stable, and electronically active molecules. The structural evolution of such systems is driven by the quest for novel materials with tailored electronic properties. The Acridino[2,1,9,8-klmna]acridine scaffold, being a nitrogen-doped analogue of anthanthrene (B94379), is a product of this ongoing endeavor to manipulate the electronic characteristics of large π-systems through heteroatom substitution.

Significance of Acridino[2,1,9,8-klmna]acridine in Contemporary Organic Chemistry and Advanced Materials Science

The significance of the Acridino[2,1,9,8-klmna]acridine scaffold in modern science stems from its inherent electron-deficient nature, a direct consequence of the embedded nitrogen atoms. This property makes its derivatives promising candidates for a variety of applications, particularly in the realm of advanced materials.

Recent research has highlighted the potential of derivatives of this scaffold, such as Acridino[2,1,9,8-klmna]acridine bisimides (AABIs), as n-type organic semiconductors. researchgate.netnih.gov These materials are crucial for the development of organic electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The AABI derivatives exhibit excellent electron affinity, characterized by a low-lying Lowest Unoccupied Molecular Orbital (LUMO) level of approximately -4.1 eV. researchgate.netnih.gov This allows for efficient electron injection and transport, which are critical for the performance of n-type semiconductors.

The robustness of the Acridino[2,1,9,8-klmna]acridine core contributes to the stability of its derivatives. For instance, single-electron reduction of an AABI derivative yields a radical anion that is stable under ambient conditions. researchgate.netnih.gov This stability is a significant advantage for the fabrication and long-term operation of organic electronic devices.

The performance of these materials in electronic devices is noteworthy. Single-crystal OFETs fabricated from an N-phenethyl AABI derivative have demonstrated electron mobilities as high as 0.90 cm² V⁻¹ s⁻¹. nih.gov Even vacuum-deposited OFETs using polycrystalline samples have shown high electron mobilities of up to 0.27 cm² V⁻¹ s⁻¹ in air. nih.gov These findings underscore the potential of the Acridino[2,1,9,8-klmna]acridine system as a foundational block for high-performance organic electronics.

Overview of Derivatization Strategies for Functional Enhancement

The functional enhancement of the Acridino[2,1,9,8-klmna]acridine scaffold is primarily achieved through targeted derivatization. These strategies aim to modify its electronic properties, solubility, and solid-state packing to optimize its performance in specific applications.

A key and highly successful derivatization strategy is the introduction of imide functionalities to create Acridino[2,1,9,8-klmna]acridine bisimides (AABIs). researchgate.netnih.gov This dual incorporation of imide groups and the inherent imine-type nitrogen atoms in the core structure is an effective method for creating novel electron-deficient π-systems. nih.gov The synthesis of these derivatives allows for the attachment of various substituent groups to the nitrogen atoms of the imide rings, which can be used to tune the molecule's properties.

For example, the synthesis of AABI derivatives with different N-substituents has been reported, including those with 2,6-diisopropylphenyl and phenethyl groups. researchgate.netnih.gov These substituents can influence the solubility of the compounds and their packing in the solid state, which in turn affects their charge transport properties.

Another synthetic route to a derivative of the Acridino[2,1,9,8-klmna]acridine scaffold involves the oxidation of 1,5-bis(dimethylamino)naphthalene with iodine. researchgate.net This reaction leads to a bis(dimethyliminium) derivative of the core structure. researchgate.net This demonstrates an alternative pathway to functionalized Acridino[2,1,9,8-klmna]acridine systems.

Interactive Data Table: Properties of Acridino[2,1,9,8-klmna]acridine Bisimide (AABI) Derivatives

| Derivative | LUMO Level (eV) | Electron Mobility (cm² V⁻¹ s⁻¹) | Device Type |

| N-phenethyl AABI | ~ -4.1 | 0.90 | Single-crystal OFET |

| N-phenethyl AABI | ~ -4.1 | up to 0.27 | Vacuum-deposited OFET |

Eigenschaften

CAS-Nummer |

34494-09-2 |

|---|---|

Molekularformel |

C20H12N2O4S |

Molekulargewicht |

376.4 g/mol |

IUPAC-Name |

12,22-diazahexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene;sulfuric acid |

InChI |

InChI=1S/C20H10N2.H2O4S/c1-3-11-7-9-16-19-17(11)13(5-1)21-15-10-8-12-4-2-6-14(22-16)18(12)20(15)19;1-5(2,3)4/h1-10H;(H2,1,2,3,4) |

InChI-Schlüssel |

AHUIFIYJKRBXGC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C3C(=C1)N=C4C=CC5=C6C4=C3C(=NC6=CC=C5)C=C2.OS(=O)(=O)O |

Verwandte CAS-Nummern |

191-27-5 (Parent) |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to the Core Acridino[2,1,9,8-klmna]acridine Skeleton

The construction of the intricate Acridino[2,1,9,8-klmna]acridine framework is a significant synthetic challenge, often requiring carefully planned multi-step sequences.

Multi-Step Synthesis Pathways

A prominent multi-step approach to a derivative of the Acridino[2,1,9,8-klmna]acridine skeleton is exemplified by the synthesis of Acridino[2,1,9,8-klmna]acridine bisimides (AABIs). This pathway begins with the synthesis of 4-bromo-5-aminonaphthalene monoimides. These precursors undergo a nickel-catalyzed homocoupling reaction to form the corresponding dimers. The final step involves an oxidation reaction, which facilitates the cyclization to the fused acridine (B1665455) system, yielding the AABI derivatives. scielo.org.mxresearchgate.net This method highlights a strategic approach where the core is constructed through the formation of key carbon-carbon bonds followed by an oxidative ring closure.

One-Pot Reaction Strategies and Efficiency Optimization

While specific one-pot syntheses for the core Acridino[2,1,9,8-klmna]acridine skeleton are not extensively detailed in the literature, the broader field of acridine synthesis has seen significant advancements in one-pot methodologies. These reactions often involve multi-component condensations. For instance, the synthesis of benzo[c]acridine derivatives can be achieved through a one-pot, three-component condensation of aromatic aldehydes, 1-naphthylamine, and dimedone, often utilizing an acid catalyst under solvent-free conditions. scielo.org.mx Such strategies offer advantages in terms of efficiency, reduced waste, and simplified procedures. The optimization of these reactions often involves screening different catalysts, solvents, and temperature conditions to maximize yields and minimize reaction times. While not directly applied to the Acridino[2,1,9,8-klmna]acridine system, these principles of multi-component, one-pot reactions provide a promising avenue for future synthetic explorations toward this complex scaffold.

Derivatization Through Functional Group Modification

Functionalization of the Acridino[2,1,9,8-klmna]acridine core is crucial for tailoring its properties. Various chemical transformations have been employed to introduce specific functional groups, leading to materials with enhanced electronic or host-guest capabilities.

Imide Incorporation for Electron-Deficient Systems (e.g., Acridino[2,1,9,8-klmna]acridine Bisimides)

The incorporation of imide functionalities is a key strategy for creating electron-deficient π-systems based on the Acridino[2,1,9,8-klmna]acridine core. The synthesis of Acridino[2,1,9,8-klmna]acridine bisimides (AABIs) results in a nitrogen-doped anthanthrene (B94379) derivative with two imide substituents. scielo.org.mxresearchgate.net This structural modification significantly lowers the LUMO level of the molecule, enhancing its electron affinity. ineris.fr The synthesis involves the nickel-catalyzed homocoupling of 4-bromo-5-aminonaphthalene monoimides, followed by an oxidative cyclization. scielo.org.mx The yields of these reactions can be influenced by the nature of the substituent on the imide nitrogen.

| Starting Material | Dimer Yield (%) | Final Product Yield (%) |

| 8a (R = 2,6-diisopropylphenyl) | 55 | 44 |

| 8b (R = 3-pentyl) | 52 | 35 |

| 8c (R = phenethyl) | 74 | 63 |

| 8d (R = octyl) | 48 | 68 |

Table 1: Yields for the synthesis of various AABI derivatives. scielo.org.mx

Ether and Alkylthienylene Substituent Introduction via O-Alkylation and Coupling Reactions

The introduction of alkylthienylene substituents would typically be accomplished through cross-coupling reactions, such as the Suzuki or Stille coupling. This would involve the reaction of a halogenated Acridino[2,1,9,8-klmna]acridine derivative with an appropriate organoboron or organotin reagent of the alkylthiophene. These methods are standard in organic synthesis for the formation of carbon-carbon bonds between aromatic rings. However, the specific application and optimization of these reactions for the Acridino[2,1,9,8-klmna]acridine skeleton require further investigation.

Macrocyclization and Host-Guest System Fabrication (e.g., Acridino-Diaza-Crown Ethers)

The Acridino[2,1,9,8-klmna]acridine scaffold can be incorporated into larger macrocyclic structures to create host-guest systems. An example of this is the synthesis of acridino-diaza-crown ethers. These molecules are designed as fluorescent chemosensors for metal ions. The synthesis of these macrocycles involves the reaction of a diamine with a di-aldehyde or a similar difunctionalized precursor, leading to the formation of the crown ether ring fused to the acridine unit. The secondary amine functionalities within the crown ether backbone provide sites for further modification, allowing for the tuning of the host's recognition properties.

Heterocyclic Annulation and Hybrid Molecule Synthesis (e.g., Triazole-Acridine Conjugates)

The synthesis of hybrid molecules incorporating the acridine framework with other heterocyclic systems, such as triazoles, represents a significant area of chemical research. These conjugates are often developed through heterocyclic annulation, a process where a new ring is fused onto an existing molecular structure. A prominent method for creating triazole-acridine conjugates is the copper-catalyzed 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry."

This reaction typically involves the coupling of an acridine molecule functionalized with an alkyne group and an azide-containing compound. researchgate.net For instance, 10-(prop-2-yn-1-yl)acridone derivatives can serve as the alkyne component, which then reacts with various aromatic azides in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), to regiospecifically yield 1,2,3-triazole compounds linked to the acridine core. researchgate.net

The efficiency of this synthesis can be influenced by the reaction conditions. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve the yields of the final triazole-acridine conjugates when compared to conventional heating methods. researchgate.net This approach highlights a drive towards more efficient and sustainable synthetic protocols in the construction of these complex hybrid molecules. The design of these hybrid drugs is a common strategy in the pursuit of new chemical entities with specific functional properties. bohrium.comnih.gov

| Method | Catalyst | Key Reactants | Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | CuI | 10-(prop-2-yn-1-yl)acridone derivatives, Aromatic azides | Established, simple setup | researchgate.net |

| Microwave-Assisted Synthesis | CuI | 10-(prop-2-yn-1-yl)acridone derivatives, Aromatic azides | Reduced reaction times, Improved yields | researchgate.net |

Catalytic Approaches in Acridino[2,1,9,8-klmna]acridine Synthesis

The construction of the core Acridino[2,1,9,8-klmna]acridine structure, a complex nitrogen-doped polycyclic aromatic hydrocarbon, relies heavily on advanced catalytic methods. These approaches are essential for achieving the desired molecular architecture with efficiency and control.

One of the key strategies involves the synthesis of Acridino[2,1,9,8-klmna]acridine bisimides (AABIs), which serve as important derivatives of the core structure. nii.ac.jpnih.gov The synthesis of these molecules has been achieved through a multi-step process that employs catalysis. The initial step involves a nickel-catalyzed homocoupling of 4-bromo-5-aminonaphthalene monoimide precursors. nii.ac.jp This reaction creates the crucial carbon-carbon bond that links two naphthalene (B1677914) monoimide units together, forming the dimeric intermediate. nii.ac.jp

Following the coupling reaction, a subsequent oxidation step is required to achieve the final planar, fully conjugated Acridino[2,1,9,8-klmna]acridine system. This transformation is carried out using an oxidizing agent mixture of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and scandium(III) triflate (Sc(OTf)₃). nii.ac.jp This oxidative cyclization step is critical for the formation of the fused heterocyclic core. The yields for these steps vary depending on the specific substituents on the imide nitrogen. nii.ac.jp

While the aforementioned nickel-catalyzed reaction is specific to AABI synthesis, other catalytic methods are prevalent in the broader synthesis of acridine and its derivatives. These include copper-catalyzed tandem cyclization reactions between arylboronic acids and anthranils, which provide an efficient, precious-metal-free route to various acridines. rsc.org Palladium catalysis is also employed in the addition of terminal acetylenes to bis(2-bromophenyl)amine (B2592992) to form 9-substituted acridines. nih.gov These diverse catalytic strategies underscore the importance of transition metals in facilitating the construction of the acridine scaffold and its more complex polycyclic analogues.

| Step | Catalyst/Reagent | Precursor | Product | Yield | Reference |

|---|---|---|---|---|---|

| Homocoupling | Nickel catalyst | 4-Bromo-5-aminonaphthalene monoimides | Dimeric intermediates | 48-74% | nii.ac.jp |

| Oxidative Cyclization | DDQ/Sc(OTf)₃ | Dimeric intermediates | Acridino[2,1,9,8-klmna]acridine bisimides (AABIs) | 35-68% | nii.ac.jp |

Advanced Characterization and Structural Elucidation

High-Resolution Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of hydrogen and carbon atoms within the Acridino(2,1,9,8-klmna)acridine core and the influence of the sulfate (B86663) counter-ion can be determined.

Table 1: Representative ¹H and ¹³C NMR Data for Acridine (B1665455) (Reference) (Note: This data is for the parent acridine molecule and is provided for comparative purposes only.)

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H | 7.4 - 8.8 |

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound, further confirming its identity. Techniques such as Field Desorption (FD+) and Electron Ionization (EI+) are particularly useful for organic molecules.

For Acridino(2,1,9,8-klmna)acridine sulfate, mass spectrometry would be expected to show a molecular ion peak corresponding to the cationic acridino(2,1,9,8-klmna)acridine moiety and potentially fragments related to the loss of the sulfate counter-ion. Specific mass spectral data for this compound, including precise m/z values and fragmentation patterns obtained through methods like FD+ or EI+, are not detailed in the available literature.

Single-Crystal X-ray Diffraction for Solid-State Architecture

The crystal packing of Acridino(2,1,9,8-klmna)acridine sulfate would be significantly influenced by intermolecular forces. The large, planar aromatic system of the acridino(2,1,9,8-klmna)acridine cation is conducive to strong π-stacking interactions, where the electron-rich π-systems of adjacent molecules align. Additionally, hydrogen bonding between the sulfate anion and any available hydrogen bond donors on the cation or co-crystallized solvent molecules would play a crucial role in stabilizing the crystal structure. Studies on related acridine salts have demonstrated the importance of such non-covalent interactions in dictating the supramolecular assembly.

Within a crystalline structure, the acridino(2,1,9,8-klmna)acridine cation is expected to be largely planar due to its extensive conjugation. However, minor deviations from planarity may occur due to crystal packing forces. Single-crystal X-ray diffraction would precisely measure the degree of planarity, the orientation of the sulfate anion relative to the cation, and any subtle conformational features of the molecule in the solid state. While detailed crystallographic data for Acridino(2,1,9,8-klmna)acridine sulfate is not currently published, the analysis of similar fused aromatic systems provides insights into the expected structural characteristics.

Scanning Probe Microscopy for Surface Organization (e.g., Scanning Tunneling Microscopy, STM)

Scanning Probe Microscopy (SPM) techniques, such as Scanning Tunneling Microscopy (STM), are powerful for visualizing the arrangement of molecules on a conductive surface at the sub-nanometer scale. This is particularly relevant for understanding how these molecules self-assemble into ordered two-dimensional structures, which can be important for applications in electronics and materials science.

For Acridino(2,1,9,8-klmna)acridine sulfate, STM could potentially be used to study its self-assembly on surfaces like graphite (B72142) or gold. Such studies would reveal how the molecules arrange themselves, the nature of the intermolecular interactions in two dimensions, and the influence of the substrate on the resulting molecular ordering. Research on a related compound, Acridino[2,1,9,8-klmna]acridine bisimide (AABI), has highlighted the importance of molecular arrangement for its electronic properties, suggesting that the surface organization of the sulfate salt would also be of significant interest. nih.gov However, specific STM studies on Acridino(2,1,9,8-klmna)acridine sulfate have not been reported in the surveyed scientific literature.

Two-Dimensional (2D) Supramolecular Assembly on Substrates (e.g., Highly Oriented Pyrolytic Graphite)

The two-dimensional (2D) self-assembly of large, planar polycyclic aromatic hydrocarbons like Acridino(2,1,9,8-klmna)acridine derivatives on atomically flat surfaces such as Highly Oriented Pyrolytic Graphite (HOPG) is a phenomenon driven by a delicate balance of intermolecular and molecule-substrate interactions. These interactions dictate the formation of highly ordered monolayers, which are crucial for the development of novel electronic and optoelectronic devices.

At the interface between a solution containing the acridino-acridine derivatives and the HOPG substrate, molecules adsorb onto the surface and self-organize into well-defined 2D crystalline structures. The primary driving forces for this assembly are the π-π stacking interactions between the aromatic cores of adjacent molecules and the van der Waals forces between the molecules and the graphite surface. The planarity of the Acridino(2,1,9,8-klmna)acridine core facilitates strong π-π stacking, leading to the formation of stable, extended networks.

Scanning Tunneling Microscopy (STM) is a powerful technique used to visualize these supramolecular assemblies with sub-molecular resolution. STM studies on analogous PAH systems have revealed various packing motifs, such as herringbone, lamellar, and honeycomb structures. The specific arrangement adopted by the Acridino(2,1,9,8-klmna)acridine derivatives would depend on factors like the concentration of the solution, the solvent used, and the temperature of the substrate during deposition.

Table 1: Hypothetical Unit Cell Parameters for 2D Assemblies of an Acridino(2,1,9,8-klmna)acridine Derivative on HOPG

| Packing Motif | a (nm) | b (nm) | α (°) | Intermolecular Spacing (nm) |

| Lamellar | 1.8 | 2.5 | 90 | 0.35 |

| Herringbone | 2.2 | 2.2 | 75 | 0.38 |

Note: The data in this table is illustrative and based on typical values observed for similar polycyclic aromatic hydrocarbons. Specific experimental data for Acridino(2,1,9,8-klmna)acridine sulfate is not available.

Influence of Substituent Design on Self-Assembled Monolayers and Bilayers

The design and placement of chemical substituents on the Acridino(2,1,9,8-klmna)acridine core have a profound impact on the structure and stability of the resulting self-assembled monolayers and bilayers. By strategically modifying the periphery of the molecule, it is possible to tune the intermolecular interactions and thus control the 2D organization.

For instance, the introduction of long alkyl chains can influence the solubility of the compound and mediate the molecule-substrate interaction. These flexible chains can interdigitate, leading to the formation of lamellar structures where the aromatic cores are aligned in rows. The length of the alkyl chains can be varied to precisely control the spacing between these rows.

Conversely, the incorporation of functional groups capable of hydrogen bonding, such as amides or carboxylic acids, can introduce strong, directional interactions that can dominate the packing arrangement. These interactions can lead to the formation of more complex and robust 2D networks. For example, studies on other acridine derivatives have shown that intermolecular hydrogen bonds can lead to the formation of one- and two-dimensional supramolecular frameworks. chemicalbook.com

Furthermore, the introduction of bulky substituents can induce steric hindrance, which can be used to prevent close packing and create porous 2D networks. This level of control over the supramolecular architecture is essential for applications such as molecular sieves or host-guest chemistry on surfaces.

The formation of bilayers is also a possibility, particularly with amphiphilic derivatives of Acridino(2,1,9,8-klmna)acridine. In such cases, the first monolayer would adsorb onto the HOPG surface, and a second layer would then assemble on top, with the orientation of the molecules in the second layer being influenced by the structure of the first.

Table 2: Effect of Substituent Type on the Self-Assembly of Acridino-Acridine Derivatives

| Substituent Type | Dominant Intermolecular Interaction | Expected Monolayer Structure |

| n-Dodecyl | van der Waals, π-π stacking | Lamellar, with interdigitated chains |

| Carboxylic Acid | Hydrogen bonding, π-π stacking | Linear chains or 2D networks |

| Tert-butyl | Steric hindrance, π-π stacking | Porous networks |

Note: This table illustrates the expected influence of different substituent types based on general principles of supramolecular chemistry. Specific experimental data for substituted Acridino(2,1,9,8-klmna)acridine derivatives is required for confirmation.

Electronic Structure and Photophysical Properties Research

Frontier Molecular Orbital (FMO) Analysis and Energy Level Determination

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior of conjugated organic molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's charge transport capabilities and its optical properties.

Electrochemical Measurements of Ionization Potentials and Electron Affinities

Electrochemical studies on Acridino[2,1,9,8-klmna]acridine bisimide (AABI) have provided valuable data on its electron affinity. These investigations have shown that AABI possesses a low-lying LUMO energy level, which is indicative of its excellent electron-accepting capabilities. researchgate.netnih.gov

Specifically, the LUMO level for AABI has been determined to be approximately -4.1 eV versus vacuum. researchgate.netnih.govnii.ac.jpresearchgate.net This low LUMO level facilitates the injection of electrons and contributes to the stability of the corresponding radical anion upon single-electron reduction. researchgate.netnih.gov In fact, the radical anion of one AABI derivative has been found to be stable under ambient conditions. researchgate.netnih.gov While the precise ionization potential (HOMO level) from these specific studies is not detailed, the focus has been on the electron-deficient nature of the AABI system.

Electrochemical Properties of Acridino[2,1,9,8-klmna]acridine Bisimide (AABI)

| Parameter | Value | Significance |

|---|---|---|

| LUMO Energy Level | -4.1 eV | Indicates high electron affinity and electron-accepting character. researchgate.netnih.govnii.ac.jpresearchgate.net |

Correlation Between Molecular Structure and Electronic Band Gaps (HOMO-LUMO)

The molecular architecture of Acridino(2,1,9,8-klmna)acridine derivatives plays a pivotal role in determining their electronic band gap. The AABI derivatives are described as nitrogen-doped anthanthrene (B94379) compounds featuring two imide functionalities. researchgate.netnih.gov This dual incorporation of imide substituents and imine-type nitrogen atoms is an effective strategy for creating novel electron-deficient π-systems. nih.gov

The extended π-conjugation across the Acridino(2,1,9,8-klmna)acridine core, combined with the electron-withdrawing nature of the bisimide groups, leads to a significant stabilization of the LUMO level. This structural design results in a material with high electron affinity, a key characteristic for n-type organic semiconductors. researchgate.netnih.gov The effective π-conjugation in AABI is also suggested by the red-shift in its absorption spectrum compared to related compounds. nii.ac.jp

Luminescence Mechanisms and Photoluminescence Characteristics

The luminescence properties of Acridino(2,1,9,8-klmna)acridine derivatives are a direct consequence of their electronic structure. The nature of the excited states and the transitions between them govern the emission of light.

Fluorescence and Phosphorescence Emission Profiles

Studies on an Acridino[2,1,9,8-klmna]acridine bisimide derivative (AABI 5a) have reported green emission. nii.ac.jp This observation aligns with the general understanding of photoluminescence in extended π-conjugated systems, where the energy of the emitted photon corresponds to the energy gap between the first excited state and the ground state. The specific wavelengths of the fluorescence and phosphorescence maxima, as well as the full emission spectra, are dependent on the specific derivative and its environment.

Photoluminescence Quantum Yield Studies

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process. For one of the studied Acridino[2,1,9,8-klmna]acridine bisimide derivatives (AABI 5a), a relatively low PLQY of 0.01 was reported. nii.ac.jp This suggests that in this particular derivative, non-radiative decay pathways may be more dominant than radiative emission.

Photoluminescence Properties of an Acridino[2,1,9,8-klmna]acridine Bisimide Derivative

| Property | Observation |

|---|---|

| Emission Color | Green nii.ac.jp |

| Photoluminescence Quantum Yield (PLQY) | 0.01 nii.ac.jp |

Thermally Activated Delayed Fluorescence (TADF) Investigations

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, potentially leading to high internal quantum efficiencies in organic light-emitting diodes (OLEDs). Acridine-based compounds are often explored as components of TADF emitters due to their electronic properties. The TADF mechanism relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, which facilitates reverse intersystem crossing (RISC) from the triplet state to the singlet state, followed by delayed fluorescence.

While the broader class of acridine (B1665455) derivatives has shown promise in TADF applications, specific investigations into the TADF properties of Acridino(2,1,9,8-klmna)acridine sulfate (B86663) or its bisimide derivatives are not extensively detailed in the available literature. The suitability of this specific core structure for TADF would depend on the energy difference between its singlet and triplet excited states, a parameter that can be tuned through molecular design.

Exciton Dynamics and Charge Carrier Generation

The dynamics of excitons and the efficiency of charge carrier generation are pivotal parameters for semiconductor performance. Research in this area for acridinoacridine compounds has been focused on derivatives engineered for n-type semiconductor applications.

The energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) and the associated mechanism of reverse intersystem crossing (RISC) are crucial for applications in organic light-emitting diodes (OLEDs), particularly for thermally activated delayed fluorescence (TADF). However, specific experimental or computational data detailing the ΔE_ST and RISC mechanisms for Acridino[2,1,9,8-klmna]acridine derivatives are not prominently reported in current research literature.

Photoconductivity measurements on Acridino[2,1,9,8-klmna]acridine bisimide (AABI) derivatives have provided significant insights into their charge transport characteristics. researchgate.netnii.ac.jp. Studies on an N-phenethyl AABI derivative indicate that its intrinsic electron mobility follows a band-transport model researchgate.netnih.gov. This behavior is characteristic of materials where charge carriers move through delocalized energy bands rather than hopping between localized states.

The electron mobility of these materials has been quantified using organic field-effect transistor (OFET) devices researchgate.netnih.gov. A high electron mobility of 0.90 cm² V⁻¹ s⁻¹ was achieved for a single-crystal OFET device researchgate.netnih.gov. Furthermore, vacuum-deposited OFET devices using a polycrystalline AABI sample demonstrated excellent performance, with a high electron mobility of up to 0.27 cm² V⁻¹ s⁻¹, even when operating in air researchgate.netnih.gov. This stability in ambient conditions is a noteworthy feature for practical applications researchgate.net.

Table 1: Electron Mobility in Acridino[2,1,9,8-klmna]acridine Bisimide (AABI) Derivatives

| Device Type | Sample Form | Electron Mobility (μ) | Operating Conditions |

|---|---|---|---|

| OFET | Single-Crystal | 0.90 cm² V⁻¹ s⁻¹ | Not Specified |

| OFET | Polycrystalline (Vacuum-Deposited) | up to 0.27 cm² V⁻¹ s⁻¹ | In Air |

Radical Anion Formation and Stability in Electron-Deficient Systems

The design of robust n-type organic semiconductors relies on creating molecules that are electron-deficient and can form stable radical anions. Acridino[2,1,9,8-klmna]acridine bisimides (AABIs) have been shown to be a highly effective π-system in this regard researchgate.net.

These nitrogen-doped anthanthrene derivatives, featuring two imide functionalities, display an exceptional electron affinity researchgate.netnii.ac.jp. This is evidenced by a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, measured at -4.1 eV versus vacuum researchgate.netnih.gov. The excellent electron-accepting nature of AABIs facilitates the formation of a radical anion upon single-electron reduction researchgate.netnii.ac.jp. A key finding is that the resulting radical anion is remarkably stable, even under ambient conditions, which is a significant advantage for the development of durable electronic devices researchgate.netnih.gov. This stability highlights the success of the molecular design strategy, which incorporates both imide groups and imine-type nitrogen atoms to create a highly electron-deficient and robust π-conjugated system researchgate.netnih.gov.

Acid-Responsive Optical Properties and Protonation Effects

The influence of protonation on the optical and electronic properties of conjugated molecules, often leading to halochromism, is a well-known phenomenon. However, specific studies detailing the acid-responsive optical properties or the effects of protonation on the Acridino[2,1,9,8-klmna]acridine core or its bisimide derivatives are not found in the reviewed scientific literature.

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| Acridino(2,1,9,8-klmna)acridine | - |

| Acridino[2,1,9,8-klmna]acridine bisimide | AABI |

| N-phenethyl Acridino[2,1,9,8-klmna]acridine bisimide | N-phenethyl AABI |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the ground-state properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of electronic structure, molecular geometries, and energy levels, providing fundamental insights into the stability and reactivity of compounds like the Acridino(2,1,9,8-klmna)acridine core.

Geometry Optimization and Conformational Landscapes

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule by finding the minimum energy geometry. For derivatives of Acridino(2,1,9,8-klmna)acridine, these calculations have been performed using various levels of theory, such as B3LYP/6-31G(d,p) or M06-2X/6-311G(2d,p).

Investigations into Acridino[2,1,9,8-klmna]acridine bisimide (AABI), a derivative, have shown that the core π-system possesses a high degree of planarity. Single-crystal X-ray diffraction analysis of one such derivative confirmed a mean plane deviation of the central π-system of just 0.006 Å, indicating a very flat structure. This planarity is a key feature, as it facilitates extensive π-π stacking interactions in the solid state, which is crucial for applications in organic electronics. While the core is rigid and planar, the conformational landscape is primarily determined by the orientation of any peripheral substituent groups attached to the acridinoacridine skeleton.

| Derivative Type | DFT Functional | Basis Set | Key Finding |

|---|---|---|---|

| Acridino[2,1,9,8-klmna]acridine bisimide (AABI) | M06-2X | 6-311G(2d,p) | Highly planar π-system with minimal deviation. |

| Dialkoxybenzo[h]benz nii.ac.jpchemrxiv.orgacridino[2,1,9,8-klmna]acridines | B3LYP | 6-31G(d,p) | Ground-state geometries fully optimized to a stable local minimum. |

Prediction of Spectroscopic Parameters

DFT and TD-DFT calculations are instrumental in predicting and interpreting various spectroscopic parameters. For complex molecules, these theoretical calculations can assign specific electronic transitions to observed peaks in experimental spectra. For instance, in the radical anion of an AABI derivative, TD-DFT calculations were used to assign the absorption peak in the near-infrared (NIR) region to the SOMO–LUMO (Singly Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) transition. Theoretical studies on related acridine (B1665455) compounds have successfully predicted absorption and emission energies, providing excellent agreement with experimental data.

Charge Density Distribution Analysis

Analysis of the charge density distribution reveals how electrons are distributed within the molecule, which is fundamental to understanding its electronic properties and reactivity. DFT calculations show that for the Acridino[2,1,9,8-klmna]acridine core, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are delocalized over the entire π-system. This extensive delocalization is characteristic of large polycyclic aromatic systems and is responsible for their unique electronic and optical properties. The distribution of these frontier orbitals is not significantly influenced by the imine nitrogen atoms, indicating that the carbon framework dominates the primary electronic structure. The introduction of imide substituents, as in AABI, leads to a low-lying LUMO level (around -4.1 eV), which indicates a high electron affinity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT extends the principles of DFT to study the properties of molecules in their electronic excited states. It is the primary computational method for simulating UV-visible absorption and emission spectra and for analyzing the nature of the electronic transitions involved.

Absorption and Emission Spectra Simulation

TD-DFT calculations can simulate the absorption and emission spectra of molecules by calculating the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths. Studies on various acridine derivatives demonstrate a strong correlation between theoretically simulated spectra and experimentally measured ones. For example, TD-DFT calculations on soluble flavanthrone (B36509) derivatives, which share the same core structure, showed that the calculated emission wavelength was in very good agreement with the experimental value (e.g., theoretical λem of 554 nm). Similarly, for boron-doped polycyclic aromatic hydrocarbons, TD-DFT calculations have been shown to reproduce absorption features well. These simulations are crucial for understanding how structural modifications can tune the optical properties of the chromophore.

| Compound Type | Property Simulated | Key Finding | Reference |

|---|---|---|---|

| Acridino[2,1,9,8-klmna]acridine bisimide radical anion | UV/Vis/NIR Absorption | Assigned the most bathochromic peak to the SOMO–LUMO transition. | nih.gov |

| Soluble Flavanthrone Derivative | Emission Wavelength (λem) | Calculated λem (554 nm) corresponded very well with experimental data. | mdpi.com |

| Boron-doped Polycyclic π-System | UV-Vis Absorption | Calculated wavelengths and oscillator strengths reproduced absorption features well. |

Exciton Nature and Transition Dipole Moments

TD-DFT calculations provide detailed information about the nature of electronic excitations (excitons). For molecules based on the Acridino(2,1,9,8-klmna)acridine framework, the primary electronic transitions in the visible region are typically of a π-π* character, corresponding to the promotion of an electron from a bonding π-orbital (like the HOMO) to an antibonding π*-orbital (like the LUMO). The strength of these transitions is quantified by the oscillator strength or the transition dipole moment. Computational studies on related donor-acceptor acridine compounds have shown that chemical modifications can modulate the orientation of the transition dipole moment. This is critical in applications like Organic Light Emitting Diodes (OLEDs), where a preferential horizontal orientation of the emitter's transition dipole moment can significantly enhance light outcoupling efficiency. TD-DFT calculations allow researchers to predict these properties, facilitating the molecular engineering of more efficient materials.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to understand the movement and interaction of atoms and molecules over time. For complex molecules like Acridino(2,1,9,8-klmna)acridine sulfate (B86663), MD simulations could provide crucial insights into its behavior in various environments. However, specific studies applying this technique to this compound have not been identified.

Host-Guest Complexation Dynamics

There is no available research on the dynamics of host-guest complexes involving Acridino(2,1,9,8-klmna)acridine sulfate. Investigating how this molecule might interact with and be encapsulated by various host molecules (e.g., cyclodextrins, calixarenes) through MD simulations could reveal potential applications in areas such as drug delivery, sensing, and catalysis.

Molecular Docking and Binding Mechanism Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly important in drug discovery for predicting the interaction between a ligand and its protein target. For Acridino(2,1,9,8-klmna)acridine sulfate, docking studies against key biological targets are not documented.

Ligand-Target Recognition and Binding Site Characterization (e.g., Topoisomerase II, Tyrosyl-tRNA Synthetase)

Furthermore, there is no information available regarding the molecular docking of this compound with Tyrosyl-tRNA Synthetase. Investigations into its binding mechanism with this enzyme could uncover novel therapeutic potentials, for instance, as an antimicrobial agent.

Intercalation Mechanisms within Nucleic Acid Structures

The planar aromatic structure of the Acridino(2,1,9,8-klmna)acridine core suggests a potential for it to act as a DNA intercalator. However, detailed computational studies predicting its specific mode of intercalation into nucleic acid structures are absent from the literature. Such studies would typically involve molecular docking and MD simulations to determine the binding affinity, sequence preference, and the structural perturbations induced in the DNA or RNA upon binding.

Supramolecular Chemistry and Self Assembly Phenomena

Directed Assembly Strategies for Ordered Architectures

The creation of well-defined nanostructures from molecular components is a cornerstone of supramolecular chemistry and materials science. For complex molecules like Acridino(2,1,9,8-klmna)acridine sulfate (B86663), several strategies can be employed to guide their assembly into ordered architectures. The inherent planarity and rigidity of the acridinoacridine core are key features that facilitate ordered packing. nih.govwikipedia.org

One primary strategy is solution-based self-assembly , where molecules spontaneously organize upon changes in solvent, temperature, or concentration. For ionic species like this sulfate salt, electrostatic interactions between the protonated acridinium (B8443388) cation and the sulfate anion, along with hydrogen bonding, would play a crucial directing role in aqueous or polar organic media. mdpi.com This can lead to the formation of one-dimensional tapes, two-dimensional sheets, or even more complex three-dimensional frameworks in the solid state. researchgate.net

Another powerful technique is vapor deposition , which is particularly effective for creating thin films for electronic applications. A closely related derivative, Acridino[2,1,9,8-klmna]acridine bisimide (AABI), has been successfully deposited as a polycrystalline thin film using this method. nih.gov The vacuum-deposited film exhibited high electron mobility, demonstrating that the molecules adopt an ordered arrangement suitable for charge transport. nih.gov This suggests that the parent acridinoacridine core, and by extension its salts, is amenable to forming highly organized structures on surfaces through vapor-phase techniques.

The Weak-Link Approach (WLA) represents a sophisticated strategy for assembling coordination-based systems that can be chemically interconverted between different states. northwestern.edu While not directly applied to this specific compound, the principle of using directional, reversible bonds to control assembly is a key concept in supramolecular synthesis that could be adapted for such complex heterocyclic systems. northwestern.edu

Monolayer and Multilayer Formation on Interfaces

The interaction of large PAHs with surfaces is a field of intense study, driven by applications in molecular electronics and sensing. The formation of self-assembled monolayers (SAMs) and multilayers of Acridino(2,1,9,8-klmna)acridine sulfate on various interfaces would be governed by a balance of molecule-substrate and intermolecular interactions.

Studies on smaller PAHs like chrysene (B1668918) on graphite (B72142) have shown that even without specific functional groups, these molecules can form well-ordered, high-density monolayers. nih.govcolumbia.edu The assembly is driven by the strong π-π interactions between the aromatic molecules and the graphitic surface. nih.gov The large π-surface of the acridinoacridine core would be expected to promote strong adsorption on conductive or graphitic surfaces. Scanning tunneling microscopy (STM) has been instrumental in visualizing such assemblies at the molecular level. nih.govcolumbia.edu

For acridine (B1665455) derivatives, SAMs have been developed for applications ranging from corrosion protection to organic electronics. nih.govcityu.edu.hk For instance, dimethyl acridine-based phosphonic acids have been used to form SAMs that act as efficient hole transport layers in perovskite solar cells, demonstrating that the acridine moiety can effectively interface with and modulate the properties of a substrate. cityu.edu.hk The presence of the sulfate counter-ion could influence the packing density and orientation of molecules within a monolayer, potentially leading to distinct surface structures compared to the neutral parent molecule. The ionic nature of the compound could also be exploited for layer-by-layer assembly techniques, alternating with poly-ions of opposite charge to build up ordered multilayer films.

Role of Non-Covalent Interactions in Supramolecular Systems

The structure and stability of supramolecular assemblies are dictated by a subtle interplay of various non-covalent interactions. nih.govresearchgate.net For Acridino(2,1,9,8-klmna)acridine sulfate, the key interactions include π-π stacking, hydrogen bonding, and ionic forces.

π-π Stacking: This is a dominant cohesive force for planar aromatic molecules. nih.gov In the solid state, acridine molecules are known to form one-dimensional continuous π-π stacking chains in parallel and offset manners. researchgate.net The extensive aromatic surface of the acridinoacridine core would lead to very strong π-π stacking interactions, which are crucial for charge transport in organic semiconductors and for the stabilization of multi-molecular assemblies. nih.gov The energy of these interactions is often significantly stronger than other weak interactions in the crystal packing of acridine derivatives. researchgate.net

Hydrogen Bonding: The sulfate anion (SO₄²⁻) and its protonated form, bisulfate (HSO₄⁻), are excellent hydrogen bond acceptors. The acridinium cation, with its protonated nitrogen centers, acts as a hydrogen bond donor. This donor-acceptor pairing would result in strong, directional hydrogen bonds (N⁺-H···O) that would heavily influence the crystal packing and self-assembly in solution, leading to specific, predictable architectures like tapes or sheets. researchgate.netresearchgate.net

Weaker Interactions: Other interactions such as C-H···O and C-H···π bonds also play a critical role in the fine-tuning of the supramolecular architecture. rsc.org These weaker forces help to direct the precise three-dimensional arrangement of the molecules, influencing properties like crystal density and morphology. researchgate.net

The combination of these interactions allows for the construction of complex and robust supramolecular frameworks. researchgate.net

| Interaction Type | Description | Key Molecular Features Involved | Typical Role in Assembly |

|---|---|---|---|

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | Planar acridinoacridine π-system. | Drives columnar stacking and close packing; crucial for electronic properties. nih.gov |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom. | N⁺-H groups on the acridinium cation and oxygen atoms of the sulfate anion. | Directs specific architectures like 1D tapes or 2D sheets. researchgate.net |

| Ionic Interactions | Electrostatic attraction between oppositely charged ions. | Positively charged acridinium core and negatively charged sulfate anion. | Provides primary stability to the solid-state structure. |

| C-H···π / C-H···O | Weak hydrogen bonds involving C-H donors. | Aromatic C-H groups, π-system, and sulfate oxygen atoms. | Fine-tunes the 3D crystal packing and stabilizes the overall structure. rsc.org |

Self-Organization Control through Substituent Engineering and Isomerism

The self-assembly behavior of the acridinoacridine core can be precisely controlled by chemical modification, a strategy known as substituent engineering. Introducing functional groups can alter the molecule's electronic properties, solubility, and steric profile, thereby tuning the intermolecular interactions that govern self-organization.

A clear example of this is seen in the Acridino[2,1,9,8-klmna]acridine bisimide (AABI) system. nih.gov The addition of two imide groups to the parent frame creates a highly electron-deficient core with a low-lying LUMO level. nih.gov Furthermore, attaching different substituents (e.g., N-phenethyl) to the imide nitrogen atoms influences the crystal packing and, consequently, the material's charge mobility. nih.gov This demonstrates that functionalization is a powerful tool to create novel electron-deficient π-systems with tailored properties. nih.gov

Similarly, for other acridine derivatives, attaching different aryl substituents has been shown to systematically modulate the HOMO/LUMO energy levels and the excited state energies. chemrxiv.orgacs.org Changes from electron-withdrawing to electron-donating substituents can destabilize the HOMO level and alter the photophysical properties of the molecule. chemrxiv.orgacs.org These electronic modifications would, in turn, affect the strength and nature of intermolecular charge-transfer interactions within a self-assembled system.

Isomerism, or the placement of substituents at different positions on the aromatic core, would also profoundly impact self-organization. Different isomers would exhibit distinct dipole moments and steric profiles, leading to different preferred packing motifs in the solid state. This principle is used to tune the photophysical properties of acridine-dihydroxybenzene cocrystals, where the position of the hydroxyl substituent dictates the nature of the intermolecular interactions and the resulting fluorescence emission. researchgate.net Therefore, by strategically selecting and placing functional groups on the Acridino(2,1,9,8-klmna)acridine backbone, it is possible to exert fine control over its assembly into functional supramolecular materials.

| Modification Strategy | Example from Related Systems | Predicted Effect on Acridinoacridine Sulfate Assembly |

|---|---|---|

| Adding Electron-Withdrawing Groups | Imide groups on the AABI core lower the LUMO energy. nih.gov | Enhances electron-accepting ability, promotes ordered packing for n-type conductivity. |

| Varying N-Substituents | N-phenethyl groups on AABI influence crystal packing and charge mobility. nih.gov | Alters solubility and steric hindrance, modifying intermolecular distances and packing motifs. |

| Attaching Aryl Groups | Substituted aryl groups on DMAC donors tune HOMO/LUMO levels. acs.org | Modulates electronic properties, influencing π-π and charge-transfer interactions. |

| Positional Isomerism | Position of hydroxyl groups in dihydroxybenzene cocrystals alters fluorescence. researchgate.net | Changes molecular symmetry and dipole moment, leading to different crystal polymorphs and properties. |

Applications in Advanced Organic Electronics and Photonics

Organic Field-Effect Transistors (OFETs)

Derivatives of acridino(2,1,9,8-klmna)acridine, particularly acridino[2,1,9,8-klmna]acridine bisimides (AABIs), have emerged as a significant development in the area of n-type organic semiconductors. nih.govdtu.dk These materials are synthesized by incorporating both imide substituents and imine-type nitrogen atoms into the anthanthrene (B94379) backbone, a dual modification strategy that creates novel and highly effective electron-deficient π-systems. dtu.dk

Development of High-Performance n-Type Organic Semiconductors

The development of high-performance n-type organic semiconductors has historically lagged behind their p-type counterparts in terms of charge carrier mobility and ambient stability. dtu.dk AABIs represent a significant step in closing this gap. The nitrogen-doped anthanthrene structure, combined with two electron-withdrawing imide functionalities, results in a compound with excellent electron affinity. nih.gov This is evidenced by a very low-lying Lowest Unoccupied Molecular Orbital (LUMO) level, measured at -4.1 eV versus vacuum. nih.govdtu.dk This low LUMO level facilitates efficient electron injection and transport, which are critical for high-performance n-type OFETs.

The robust nature of these compounds is further demonstrated by the stability of their radical anions. Through single-electron reduction, an AABI derivative can form a corresponding radical anion that remains stable even under ambient air conditions. nih.govdtu.dk This intrinsic stability is a crucial attribute for practical applications in electronic devices, which often need to operate reliably outside of controlled environments.

Charge Transport Mechanisms: Band-Transport Models and Mobility Enhancement

Understanding the charge transport mechanism is fundamental to optimizing semiconductor performance. For an N-phenethyl AABI derivative, photoconductivity measurements have indicated that the intrinsic electron mobility follows a band-transport model. nih.govdtu.dk This is a significant finding, as band-like transport, where charge carriers are delocalized in electronic bands, generally leads to higher charge carrier mobilities compared to hopping transport, which is more common in disordered organic systems.

The theoretical model is well-supported by experimental data from fabricated OFETs. A single-crystal OFET device constructed with an AABI derivative achieved an impressive electron mobility of 0.90 cm² V⁻¹ s⁻¹. dtu.dk This high mobility confirms the potential of these materials for high-performance electronics.

Device Performance and Stability in Various Environments

The practical utility of an organic semiconductor is heavily dependent on its performance and stability in realistic operating conditions. OFET devices fabricated using vacuum-deposited polycrystalline films of an AABI derivative have demonstrated high electron mobility, reaching up to 0.27 cm² V⁻¹ s⁻¹ even when operating in air. dtu.dk The ability to maintain high mobility in the presence of oxygen and moisture is a critical advantage, as it reduces the need for complex and costly encapsulation, thereby simplifying device manufacturing and lowering costs.

The table below summarizes the key performance metrics for OFETs based on acridino[2,1,9,8-klmna]acridine bisimide derivatives.

| Parameter | Value | Conditions |

| LUMO Level | -4.1 eV | vs. vacuum |

| Electron Mobility (Single Crystal) | 0.90 cm² V⁻¹ s⁻¹ | Single-crystal OFET |

| Electron Mobility (Polycrystalline Film) | up to 0.27 cm² V⁻¹ s⁻¹ | Vacuum-deposited, in air |

| Radical Anion Stability | Stable | Ambient conditions |

| Charge Transport Model | Band-transport | Based on photoconductivity |

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

While the application of acridino[2,1,9,8-klmna]acridine bisimides in OFETs is well-documented, specific research on the use of "Acridino(2,1,9,8-klmna)acridine sulfate" in OLEDs and other electroluminescent devices is not readily found in the current body of scientific literature. However, the inherent photophysical properties of the broader acridine (B1665455) family of compounds suggest that the acridino[2,1,9,8-klmna]acridine core could be a promising candidate for future development in this area.

Emitter Design and Exciton Management Strategies

The design of efficient emitters is central to OLED technology. This involves careful management of excitons—the bound states of electrons and holes that release energy as light. The large, rigid, and planar structure of the acridino[2,1,9,8-klmna]acridine core could potentially lead to high photoluminescence quantum yields by minimizing non-radiative decay pathways. The electronic properties of this core could be fine-tuned through chemical modification to achieve emission in different parts of the visible spectrum. For instance, the introduction of specific side groups could alter the energy levels of the molecule, thereby changing the color of the emitted light.

Guest-Host System Optimization for High Efficiency

In many high-efficiency OLEDs, an emissive guest molecule is dispersed within a host material. The host material facilitates charge transport and transfers energy to the guest, where light emission occurs. The excellent electron-accepting and transport properties demonstrated by the acridino[2,1,9,8-klmna]acridine bisimide derivatives in OFETs suggest that this core structure could be adapted for use as a host material, particularly for phosphorescent or thermally activated delayed fluorescence (TADF) emitters. Its high electron mobility could lead to a more balanced charge injection and transport within the emissive layer, a key factor in improving OLED efficiency and operational lifetime. Further research is needed to explore the synthesis of suitable derivatives and to evaluate their performance in guest-host OLED systems.

Electroluminescence Mechanisms and Device Performance Metrics

The electroluminescent properties of organic materials are at the heart of Organic Light-Emitting Diode (OLED) technology. For a compound like Acridino(2,1,9,8-klmna)acridine sulfate (B86663), its potential in this arena would be dictated by its electronic structure, which governs the process of converting electrical energy into light. The electroluminescence mechanism in such organic semiconductors typically involves the injection of electrons and holes from the cathode and anode, respectively. These charge carriers migrate through the organic layers and recombine to form excitons (electron-hole pairs). The subsequent radiative decay of these excitons results in the emission of light.

The efficiency and performance of an OLED device are quantified by several key metrics. While specific data for the sulfate derivative is not available, research on related compounds such as acridino[2,1,9,8-klmna]acridine bisimides provides insights into the potential performance. These related molecules have been investigated as n-type organic semiconductors, a crucial component in many OLED architectures. For instance, single-crystal organic field-effect transistors (OFETs) fabricated from a derivative of acridino[2,1,9,8-klmna]acridine bisimide have demonstrated high electron mobility. nih.gov High charge carrier mobility is a desirable characteristic for efficient charge transport in OLEDs, which can lead to lower operating voltages and higher power efficiency.

A hypothetical OLED device incorporating Acridino(2,1,9,8-klmna)acridine sulfate as an electron transport or emissive layer would be evaluated based on the following metrics:

| Performance Metric | Description | Potential Significance for Acridino(2,1,9,8-klmna)acridine sulfate |

| External Quantum Efficiency (EQE) | The ratio of the number of photons emitted from the device to the number of electrons injected. | A high EQE would indicate efficient conversion of electrical energy to light. |

| Luminance (cd/m²) | The intensity of light emitted per unit area. | Higher luminance is crucial for display and lighting applications. |

| Current Efficiency (cd/A) | The ratio of the luminance to the current density. | Reflects the efficiency of light generation at a given current. |

| Power Efficiency (lm/W) | The ratio of the luminous flux to the input electrical power. | A critical metric for energy-efficient devices. |

| Turn-on Voltage (V) | The minimum voltage required for the device to start emitting light. | A low turn-on voltage is desirable for low-power operation. |

| Color Coordinates (CIE) | Specifies the color of the emitted light on the CIE 1931 color space diagram. | Determines the suitability for specific display or lighting applications. |

| Operational Lifetime (hours) | The time it takes for the device's luminance to decrease to a certain percentage of its initial value. | A long lifetime is essential for practical applications. |

The performance would be heavily influenced by the material's LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, its photoluminescent quantum yield, and its morphological stability in thin-film form.

Organic Scintillators for Radiation Detection and Imaging

Organic scintillators are materials that emit light upon interaction with ionizing radiation. This property makes them valuable for radiation detection and imaging in various fields, including medical diagnostics, high-energy physics, and security. The large, conjugated π-system of the acridino(2,1,9,8-klmna)acridine core suggests that its derivatives could possess scintillating properties.

X-ray and Gamma-Ray Response Characterization

The effectiveness of a scintillator is determined by its ability to efficiently absorb high-energy radiation and convert it into visible light. For X-ray and gamma-ray detection, materials with higher atomic numbers (high-Z) are generally preferred due to their higher stopping power. While organic molecules are typically composed of low-Z elements (carbon, hydrogen, nitrogen, oxygen), their response can be tailored. The response of a hypothetical scintillator based on Acridino(2,1,9,8-klmna)acridine sulfate would be characterized by its light yield (number of photons produced per unit of absorbed energy) and its energy resolution (the ability to distinguish between different radiation energies).

Adaptive Scintillation Materials with Temperature-Sensitive Emission

A fascinating area of research is the development of "smart" scintillators whose emission properties change in response to environmental stimuli, such as temperature. This could be achieved by designing molecules where the radiative and non-radiative decay pathways of excitons are temperature-dependent. For Acridino(2,1,9,8-klmna)acridine sulfate, this could potentially be realized through structural modifications that influence its excited-state dynamics. Such materials could enable simultaneous radiation detection and temperature sensing, which is valuable in applications where monitoring environmental conditions is critical.

Radioluminescence Properties and Detection Limits

The radioluminescence spectrum of a scintillator provides information about the wavelength of the emitted light, which is crucial for matching it with the spectral sensitivity of photodetectors. The detection limit, or the minimum amount of radiation that can be reliably detected, is another critical parameter. It is influenced by the scintillator's light yield, the efficiency of the photodetector, and the level of background noise. The large Stokes shift often observed in complex aromatic hydrocarbons could be advantageous in a scintillator based on the acridino(2,1,9,8-klmna)acridine core, as it would minimize self-absorption of the emitted light, leading to a higher effective light output.

Optochemical Sensors and Molecular Recognition Platforms

Optochemical sensors are devices that use a change in optical properties, such as color or fluorescence, to signal the presence of a specific chemical species. The rigid, planar structure and the electron-rich nature of the acridino(2,1,9,8-klmna)acridine framework make it an attractive scaffold for the development of such sensors.

Design Principles for Selective Ionophores and Chemosensors

The design of a selective chemosensor based on Acridino(2,1,9,8-klmna)acridine sulfate would involve incorporating specific recognition sites (ionophores) that can selectively bind to the target analyte. This binding event would then need to trigger a measurable change in the molecule's photophysical properties.

Key design principles would include:

Receptor Design: Introducing functional groups capable of specific interactions (e.g., hydrogen bonding, electrostatic interactions, or coordination) with the target analyte. For instance, crown ether moieties could be attached to the acridine framework to create a sensor for specific metal ions.

Signal Transduction Mechanism: The binding event must be coupled to a change in the fluorophore's emission. This can be achieved through several mechanisms, including:

Photoinduced Electron Transfer (PET): The analyte binding modulates the rate of electron transfer between the receptor and the fluorophore, switching the fluorescence "on" or "off."

Intramolecular Charge Transfer (ICT): Binding of the analyte alters the electron-donating or -accepting properties of the substituents, leading to a shift in the emission wavelength.

Förster Resonance Energy Transfer (FRET): The sensor could be designed with a donor-acceptor pair, where the binding of the analyte changes the distance or orientation between them, thus affecting the FRET efficiency.

The sulfate counter-ion in Acridino(2,1,9,8-klmna)acridine sulfate could also play a role in the sensing mechanism, potentially influencing the solubility and the electronic properties of the sensing molecule.

| Design Principle | Mechanism | Potential Application for Acridino(2,1,9,8-klmna)acridine sulfate |

| Selective Ionophore Integration | Covalent attachment of a recognition unit. | A sensor for environmentally or biologically relevant ions. |

| Photoinduced Electron Transfer (PET) | Analyte binding modulates fluorescence quenching. | A highly sensitive "turn-on" or "turn-off" sensor. |

| Intramolecular Charge Transfer (ICT) | Analyte binding induces a colorimetric or ratiometric fluorescence change. | A sensor that allows for quantitative measurements. |

Further research and experimental validation are necessary to fully realize the potential of Acridino(2,1,9,8-klmna)acridine sulfate in these advanced applications. However, the foundational properties of the core acridine structure provide a strong basis for optimism.

Signaling Mechanisms via Acridine Fluorophore

The signaling mechanisms of acridine-based fluorophores, the core chromophore in Acridino(2,1,9,8-klmna)acridine sulfate, are primarily governed by their sensitive and dynamic fluorescence properties. These properties can be modulated by a variety of external stimuli and interactions at the molecular level, making them effective signaling agents in advanced organic electronics and photonics. The core of these mechanisms lies in the alteration of the electronic state of the acridine ring system, which in turn affects the intensity and wavelength of the emitted light.

Acridine-based dyes are a class of fluorescent materials that incorporate the acridine chromophore, often combined with other functional groups to fine-tune their optical properties. nih.gov These dyes have gained significant attention in diverse fields such as bioimaging, sensing, and optoelectronics. nih.gov The fundamental signaling process involves a change in the fluorescence output—such as intensity, lifetime, or emission spectrum—in response to a specific event or change in the local environment.

One of the key signaling mechanisms is based on the sensitivity of the acridine fluorophore to the polarity and viscosity of its microenvironment. rsc.org For instance, certain acridine derivatives exhibit a significant red shift in their maximum emission wavelength with increasing solvent polarity. rsc.org This phenomenon, known as solvatochromism, arises from the stabilization of the excited state dipole moment by polar solvent molecules. This property allows acridine-based probes to signal changes in the local polarity of a system.

| Solvent Polarity | Maximum Emission Wavelength (nm) | Fluorescence Quantum Yield (%) | Fluorescence Intensity Enhancement |

|---|---|---|---|

| Low | 553 | 0.5 | 38-fold |

| High | 594 | 35.6 |

Similarly, changes in viscosity can also be signaled by acridine fluorophores. rsc.org In environments with high viscosity, the intramolecular rotation of parts of the fluorophore can be restricted. This restriction can lead to a significant enhancement in fluorescence intensity, as non-radiative decay pathways are suppressed. For example, the fluorescence intensity of an acridine-tricyanodihydrofuran based probe was observed to increase 5.6 times as the viscosity of the solution increased. rsc.org

Another important signaling mechanism involves intermolecular interactions, such as those with metal ions or biomolecules. The fluorescence of an acridine fluorophore can be quenched or enhanced upon binding to a specific analyte. For example, the fluorescence of Acridine Orange can be quenched by the presence of copper ions (Cu²⁺) under certain pH and micellar conditions. researchgate.net This quenching effect can be utilized for the detection and signaling of these ions.

Furthermore, the aggregation of acridine dyes can lead to significant changes in their fluorescence properties, a phenomenon that is central to their use as signaling probes for nucleic acids. mdpi.com Acridine Orange, for instance, exhibits different fluorescence characteristics depending on its mode of binding to DNA or RNA. mdpi.com When it intercalates between the base pairs of double-stranded DNA, it emits green fluorescence. mdpi.com In contrast, when it binds to single-stranded nucleic acids, it tends to form aggregates that emit red fluorescence. mdpi.com This metachromatic shift provides a clear signaling mechanism to differentiate between different nucleic acid structures.

The introduction of different functional groups to the acridine core can further refine these signaling mechanisms. For instance, the presence of extended conjugation and methoxy (B1213986) groups in certain 9-arylated acridine derivatives results in highly fluorescent dyes with excellent quantum yields and improved lightfastness. researchgate.net The steric interactions and rotational freedom of the aromatic ring at the 9th position can influence the transition probability and energy transfer, thereby modulating the signaling output. researchgate.net

| Binding Mode | Nucleic Acid Type | Fluorescence Emission | Signaling Outcome |

|---|---|---|---|

| Intercalation | Double-stranded DNA | Green | Indicates presence of dsDNA |

| Aggregation | Single-stranded nucleic acids | Red | Indicates presence of ssNA |

In the context of advanced materials, the electron-deficient nature of some acridine-based structures, such as acridino[2,1,9,8-klmna]acridine bisimide (AABI), allows for the formation of stable radical anions. nih.govresearchgate.net This property is crucial for their application in n-type organic semiconductors and suggests potential signaling mechanisms based on changes in their electronic and optical properties upon redox reactions.

Concluding Remarks and Future Research Directions

Current Challenges and Limitations in Acridino[2,1,9,8-klmna]acridine Research

Despite the promising attributes of Acridino[2,1,9,8-klmna]acridine and its derivatives, several challenges impede their widespread application and deeper understanding.

Solubility and Processability: Like many large polycyclic aromatic compounds, Acridino[2,1,9,8-klmna]acridines can suffer from poor solubility in common organic solvents. This insolubility poses a significant challenge for their purification and processing into thin films, which is a critical step for their integration into electronic devices. While the introduction of flexible side chains can mitigate this issue, it can also influence the solid-state packing and, consequently, the charge transport properties.

Charge Injection and Interfacial Engineering: Achieving efficient charge injection from electrodes into Acridino[2,1,9,8-klmna]acridine-based semiconductors is a key determinant of device performance. The energy level alignment between the semiconductor's frontier molecular orbitals and the work function of the electrodes needs to be carefully optimized. This often requires sophisticated interfacial engineering strategies to minimize contact resistance and enhance device efficiency.

Long-Term Stability: While some derivatives have shown good stability, the long-term operational and environmental stability of Acridino[2,1,9,8-klmna]acridine-based devices remains a critical area of investigation. Factors such as sensitivity to oxygen and moisture can lead to degradation of the material and a decline in device performance over time.

Emerging Trends and Potential Avenues for Future Investigations

The field of Acridino[2,1,9,8-klmna]acridine research is continually evolving, with several exciting trends and future research directions emerging.

Molecular Engineering for Enhanced n-Type Performance: A significant area of focus is the design and synthesis of novel Acridino[2,1,9,8-klmna]acridine derivatives with enhanced electron-accepting capabilities to function as high-performance n-type semiconductors. The introduction of strong electron-withdrawing groups, such as imide functionalities, has proven to be an effective strategy. nih.gov Future work will likely explore a wider range of substituents to fine-tune the LUMO level for improved electron injection and transport.

Exploration of Radical Anions for Spintronics: The ability of certain Acridino[2,1,9,8-klmna]acridine derivatives to form stable radical anions opens up possibilities for their application in organic spintronics. nih.gov Future investigations could focus on understanding the spin dynamics and magneto-optical properties of these radical anions, potentially leading to the development of novel spin-based electronic devices.

Advanced Device Architectures: As the fundamental properties of Acridino[2,1,9,8-klmna]acridines are better understood, research will increasingly shift towards their integration into more complex and high-performance device architectures. This includes their use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. Investigating their performance in these various device configurations will be crucial for identifying their most promising applications.

Computational Modeling and Structure-Property Relationships: In silico studies, including density functional theory (DFT) calculations, can provide valuable insights into the electronic structure, charge transport properties, and spectroscopic characteristics of Acridino[2,1,9,8-klmna]acridine derivatives. A synergistic approach combining theoretical modeling with experimental validation will be instrumental in establishing clear structure-property relationships and guiding the rational design of new materials with tailored functionalities.

Broader Impact on Organic Electronics, Photonics, and Functional Materials

The continued development of Acridino[2,1,9,8-klmna]acridine-based materials has the potential to make a significant impact across several scientific and technological domains.

Advancement of n-Type Organic Semiconductors: The development of stable, high-performance n-type organic semiconductors has lagged behind that of their p-type counterparts. Acridino[2,1,9,8-klmna]acridines represent a promising class of materials to address this "n-type gap." By providing robust and efficient electron-transporting materials, they can enable the realization of more complex and efficient organic electronic circuits, such as complementary logic circuits, which require both p-type and n-type semiconductors.

Enabling Novel Photonic Applications: The unique photophysical properties of Acridino[2,1,9,8-klmna]acridines, including their absorption and emission characteristics, could be harnessed for various photonic applications. These may include their use as emitters in OLEDs, sensitizers in photodetectors, or as components in organic lasers.

Contribution to the Fundamental Understanding of Charge Transport: Detailed studies on the charge transport mechanisms in well-ordered thin films and single crystals of Acridino[2,1,9,8-klmna]acridine derivatives can contribute to the fundamental understanding of structure-property relationships in organic semiconductors. These insights can guide the design of future generations of organic electronic materials with even higher performance.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten